molecular formula C24H21N3O2S B290031 1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Katalognummer B290031
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: IJMPZNAJNJHSEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is commonly referred to as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B-cells, which are involved in the immune response. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential in treating various autoimmune diseases and cancers.

Wirkmechanismus

TAK-659 works by inhibiting the activity of 1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, which is a key enzyme involved in the activation of B-cells. B-cells play a crucial role in the immune response by producing antibodies that recognize and neutralize foreign invaders such as bacteria and viruses. However, in autoimmune diseases, B-cells can become overactive and attack healthy tissues in the body. By inhibiting 1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, TAK-659 can reduce the activation and proliferation of B-cells, thereby suppressing the immune response and preventing tissue damage.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit 1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone activity in B-cells, leading to reduced activation and proliferation of these cells. TAK-659 has also been shown to induce apoptosis in cancer cells and inhibit their growth. In addition, TAK-659 has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for use in lab experiments. The compound is highly potent and selective for 1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, which makes it a valuable tool for studying the role of B-cells in various diseases. TAK-659 has also been shown to have good oral bioavailability, which makes it suitable for use in animal models. However, TAK-659 has some limitations for use in lab experiments. The compound is relatively new, and its long-term safety and efficacy have not yet been fully established. In addition, TAK-659 is expensive, which may limit its use in some research settings.

Zukünftige Richtungen

There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 as a treatment for autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these diseases. Another area of interest is the development of TAK-659 as a treatment for various types of cancer. Preclinical studies have shown promising results, and clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in cancer patients. Finally, there is interest in developing new 1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone inhibitors with improved selectivity and potency compared to TAK-659. These compounds may have even greater potential for treating autoimmune diseases and cancers.

Synthesemethoden

The synthesis of TAK-659 involves multiple steps and requires expertise in organic chemistry. The most commonly used method for synthesizing TAK-659 involves the reaction of 4-methylbenzaldehyde with 5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethyl chloroacetate to obtain TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential in treating autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. B-cells play a crucial role in the development of these diseases, and inhibiting 1-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone with TAK-659 has shown promising results in preclinical studies. TAK-659 has also shown potential in treating various types of cancers, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit their growth.

Eigenschaften

Molekularformel

C24H21N3O2S

Molekulargewicht

415.5 g/mol

IUPAC-Name

1-(4-methylphenyl)-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C24H21N3O2S/c1-18-12-14-19(15-13-18)22(28)17-30-24-26-25-23(16-29-21-10-6-3-7-11-21)27(24)20-8-4-2-5-9-20/h2-15H,16-17H2,1H3

InChI-Schlüssel

IJMPZNAJNJHSEZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC=C4

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.